molecular formula C22H32O3 B13404601 Testosterone-d3 Propionate

Testosterone-d3 Propionate

Cat. No.: B13404601
M. Wt: 347.5 g/mol
InChI Key: PDMMFKSKQVNJMI-QKDKVBLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone-d3 Propionate is a synthetic derivative of testosterone, a naturally occurring androgen hormone. It is a deuterated form of testosterone propionate, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of testosterone due to the stability and traceability of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Testosterone-d3 Propionate typically involves the esterification of testosterone with propionic acid in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common reagents include deuterated propionic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Testosterone-d3 Propionate undergoes various chemical reactions, including:

    Oxidation: Conversion to 17-ketosteroids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Ester hydrolysis to yield free testosterone and propionic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

    Oxidation: 17-ketosteroids.

    Reduction: 17β-hydroxy derivatives.

    Substitution: Free testosterone and propionic acid.

Scientific Research Applications

Testosterone-d3 Propionate is widely used in scientific research due to its stability and traceability. Its applications include:

    Chemistry: Studying the metabolic pathways and degradation products of testosterone.

    Biology: Investigating the role of testosterone in cellular processes and its interaction with androgen receptors.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of testosterone replacement therapies.

    Industry: Developing and testing new formulations of testosterone-based drugs.

Mechanism of Action

Testosterone-d3 Propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism. The pathways involved include the androgen receptor signaling pathway and the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.

Comparison with Similar Compounds

Testosterone-d3 Propionate is compared with other testosterone esters such as:

    Testosterone Enanthate: Longer half-life and less frequent dosing.

    Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.

    Testosterone Undecanoate: Longest half-life, used for very infrequent dosing.

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of testosterone metabolism is required.

List of Similar Compounds

  • Testosterone Enanthate
  • Testosterone Cypionate
  • Testosterone Undecanoate
  • Testosterone Phenylpropionate

Properties

Molecular Formula

C22H32O3

Molecular Weight

347.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1/i8D2,19D

InChI Key

PDMMFKSKQVNJMI-QKDKVBLDSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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